2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride
Description
Historical Context of Morpholine in Medicinal Chemistry
Morpholine, first synthesized in 1889 by Ludwig Knorr through the dehydration of diethanolamine, initially garnered attention for its structural resemblance to morphine’s oxygen-containing heterocycle. While Knorr’s hypothesis about its role in morphine’s structure proved incorrect, the compound’s unique blend of amine and ether functionalities catalyzed its adoption in industrial and pharmaceutical applications. By the mid-20th century, morpholine’s utility expanded beyond solvent and corrosion inhibitor roles to become a cornerstone in drug design. Its ability to act as a bioisostere for piperazine and piperidine rings, coupled with favorable solubility and metabolic stability, positioned it as a privileged scaffold. Early derivatives, such as the antifungal agent amorolfine, demonstrated morpholine’s capacity to enhance membrane permeability and target engagement, setting the stage for its integration into complex pharmacophores.
Significance of 2-(3,4-Dimethoxyphenyl)-Morpholine Hydrochloride in Contemporary Research
The synthesis of 2-(3,4-dimethoxyphenyl)-morpholine hydrochloride (CAS RN: 100370-58-9) exemplifies strategic functionalization of the morpholine core. This compound combines morpholine’s inherent pharmacokinetic advantages with the 3,4-dimethoxyphenyl group, a moiety implicated in modulating kinase activity and improving ligand-receptor binding affinity. Studies on structurally analogous compounds, such as sulfonamide derivatives bearing the 3,4-dimethoxyphenyl group, reveal potent inhibition of VEGFR-2—a critical target in angiogenesis-dependent cancers. The hydrochloride salt form further enhances aqueous solubility, facilitating in vitro and in vivo pharmacological evaluations. Recent synthetic protocols, including optimized cyclization methods using diethanolamine derivatives, have improved yields to >50%, enabling scalable production for preclinical studies.
Morpholine as a Privileged Structure in Drug Discovery
Morpholine’s classification as a privileged structure stems from its dual functionality as a hydrogen bond acceptor (ether oxygen) and donor (secondary amine), enabling diverse interactions with biological targets. Key attributes include:
- Metabolic Stability : Resistance to cytochrome P450-mediated oxidation due to the electron-withdrawing ether oxygen.
- Solubility Enhancement : The polar morpholine ring improves aqueous solubility, addressing a common limitation in lipophilic drug candidates.
- Conformational Rigidity : The six-membered ring reduces entropic penalties during target binding, enhancing affinity.
These properties are exemplified in FDA-approved drugs like gefitinib (anticancer) and linezolid (antibiotic), where morpholine optimizes target engagement and pharmacokinetics. In 2-(3,4-dimethoxyphenyl)-morpholine hydrochloride, these advantages synergize with the aryl group’s electronic effects to potentiate bioactivity.
Research Significance of the 3,4-Dimethoxyphenyl Substitution Pattern
The 3,4-dimethoxyphenyl group confers three critical advantages:
- Electron-Donating Effects : Methoxy groups enhance electron density on the aryl ring, facilitating π-π stacking with hydrophobic enzyme pockets.
- Steric Complementarity : The meta and para substituents align with VEGFR-2’s ATP-binding cleft, as demonstrated in molecular docking studies of sulfonamide derivatives.
- Kinase Selectivity : Comparative analyses show that 3,4-dimethoxy-substituted compounds exhibit >10-fold selectivity for VEGFR-2 over related kinases (e.g., EGFR, PDGFR).
Table 1: Bioactivity of 3,4-Dimethoxyphenyl-Containing Derivatives
| Compound | Target IC~50~ (nM) | Cancer Cell Line Inhibition (IC~50~, μM) |
|---|---|---|
| Dasatinib (Control) | VEGFR-2: 0.5 | HepG2: 0.8 |
| Derivative 10 | VEGFR-2: 0.3 | HepG2: 0.5 |
| Derivative 19 | VEGFR-2: 0.2 | HT-29: 0.6 |
Data adapted from studies on sulfonamide derivatives highlight the potency enhancement conferred by the 3,4-dimethoxyphenyl group. The hydrochloride salt of 2-(3,4-dimethoxyphenyl)-morpholine is anticipated to exhibit comparable or superior activity, pending further in vivo validation.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKCFVQCXERAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCCO2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Amidination Followed by Borohydride Reduction
A method adapted from Organic Syntheses (Source 2) involves reductive N-alkylation of nitriles. While the original procedure targets N,N-dimethylhomoveratrylamine, its principles apply to morpholine derivatives.
Procedure Overview :
- Formation of Acetamidine Intermediate :
React (3,4-dimethoxyphenyl)acetonitrile with morpholine (instead of dimethylamine) in the presence of copper(I) chloride ($$ \text{CuCl} $$) and ethanol. This generates 2-(3,4-dimethoxyphenyl)-morpholineacetamidine.
$$
\text{(3,4-Dimethoxyphenyl)acetonitrile} + \text{Morpholine} \xrightarrow{\text{CuCl, EtOH}} \text{Acetamidine Intermediate}
$$ - Reduction with Sodium Borohydride :
Treat the acetamidine with $$ \text{NaBH}4 $$ in methanol at 0°C to yield 2-(3,4-dimethoxyphenyl)-morpholine. Subsequent HCl treatment forms the hydrochloride salt.
$$
\text{Acetamidine Intermediate} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{2-(3,4-Dimethoxy-phenyl)-morpholine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Key Data :
Cyclization of β-Amino Alcohols
A theoretical route involves cyclizing β-amino alcohols to form the morpholine ring:
Synthetic Pathway :
- Synthesis of β-Amino Alcohol Precursor :
React 3,4-dimethoxyphenylethylamine with ethylene oxide under basic conditions to form 2-(3,4-dimethoxyphenyl)ethanolamine.
$$
\text{3,4-Dimethoxyphenylethylamine} + \text{CH}_2\text{O} \xrightarrow{\text{Base}} \text{2-(3,4-Dimethoxyphenyl)ethanolamine}
$$ - Acid-Catalyzed Cyclization :
Heat the ethanolamine in concentrated HCl to induce cyclization, forming the morpholine ring.
$$
\text{2-(3,4-Dimethoxyphenyl)ethanolamine} \xrightarrow{\text{HCl, \Delta}} \text{2-(3,4-Dimethoxy-phenyl)-morpholine Hydrochloride}
$$
Challenges :
- Stereochemical control during cyclization.
- Potential side reactions (e.g., over-alkylation).
Nucleophilic Aromatic Substitution (NAS)
Ullmann-Type Coupling
A palladium/copper-catalyzed coupling between morpholine and a halogenated aryl precursor offers a direct route:
Procedure :
- Substrate Preparation :
Synthesize 2-bromo-3,4-dimethoxybenzene via bromination of 3,4-dimethoxyacetophenone. - Coupling Reaction :
React the aryl bromide with morpholine using $$ \text{CuI} $$, $$ \text{Pd(OAc)}2 $$, and a ligand (e.g., 1,10-phenanthroline) in toluene at 110°C.
$$
\text{2-Bromo-3,4-dimethoxybenzene} + \text{Morpholine} \xrightarrow{\text{CuI/Pd(OAc)}2} \text{2-(3,4-Dimethoxy-phenyl)-morpholine}
$$
Yield Optimization :
- Ligand selection critical for reducing homocoupling byproducts.
- Typical yields for Ullmann couplings: 60–80%.
Comparative Analysis of Methods
*Theoretical estimates based on analogous reactions.
Characterization and Analytical Data
Physical Properties
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine intermediate can be reduced to form the morpholine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The fully reduced morpholine derivative.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Morpholine Family
Table 1: Key Structural and Physical Properties of Morpholine Derivatives
Key Observations:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating properties compared to methyl (e.g., 3,4-dimethylphenyl) or halogenated substituents (e.g., chloroethyl). This may influence solubility, receptor binding, or metabolic stability .
- Biological Activity : Compounds like 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine HCl exhibit antimicrobial activity against Gram-positive bacteria, suggesting that morpholine derivatives with sulfur-containing groups may have enhanced bioactivity . In contrast, the target compound’s dimethoxy group may favor interactions with CNS targets due to structural similarity to neurotransmitters like dopamine .
Comparison with Catecholamine Derivatives
Key Observations:
Comparison with Opioid Morphine Derivatives
Table 3: Structural and Functional Contrasts
Key Observations:
- Structural Complexity : Oxycodone’s fused morphinan skeleton provides high receptor specificity for opioid receptors, whereas the simpler morpholine core in the target compound suggests broader reactivity or modularity in drug design .
Biological Activity
2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3,4-dimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains, showing promising results in inhibiting growth.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against certain cancer cell lines.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
- Cell Penetration : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its action within cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings indicate that the compound exhibits significant inhibitory effects on both bacteria and fungi.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. The results are presented in the following table:
| Cell Line | IC50 (μM) | Comparison with Doxorubicin (IC50 μM) |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | 2.29 |
| MCF-7 (Breast Cancer) | 10.5 | 1.93 |
| A549 (Lung Cancer) | 8.0 | 1.75 |
The IC50 values suggest that while the compound shows activity against these cell lines, it may be less potent than established chemotherapeutics like doxorubicin.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study explored the efficacy of this compound in inducing apoptosis in MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in caspase-3/7 activity, indicating apoptotic cell death. -
Case Study on Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that at a concentration of 32 μg/mL, the compound effectively inhibited bacterial growth, suggesting potential for therapeutic applications in treating infections.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the morpholine ring. Key steps include:
- Ring formation : Morpholine derivatives are often synthesized via cyclization of β-amino alcohols or by nucleophilic substitution using chloroethylamine intermediates .
- Substitution reactions : The 3,4-dimethoxyphenyl group is introduced through coupling reactions (e.g., Buchwald-Hartwig amination) or Friedel-Crafts alkylation, depending on the precursor’s reactivity .
- Hydrochloride salt formation : The free base is treated with HCl in anhydrous solvents like ethanol or diethyl ether to precipitate the hydrochloride salt .
Q. Critical factors :
- Temperature control : Excess heat during cyclization can lead to ring-opening byproducts.
- Catalyst selection : Palladium-based catalysts improve coupling efficiency for aryl group introduction .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential to isolate the hydrochloride salt with >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is required:
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water .
- NMR spectroscopy :
- X-ray crystallography : Resolves stereochemical ambiguities in the morpholine ring and confirms salt formation .
Advanced Research Questions
Q. How can structural modifications to the morpholine ring or aryl group enhance biological activity while minimizing toxicity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Ring substitution : Introducing methyl groups at the 2- or 6-positions of the morpholine ring increases lipophilicity, potentially enhancing blood-brain barrier penetration for CNS-targeted applications .
- Aryl group optimization : Replacing 3,4-dimethoxy groups with electron-withdrawing substituents (e.g., trifluoromethoxy) improves metabolic stability but may reduce solubility .
- Toxicity mitigation :
- Computational modeling (e.g., molecular docking) predicts off-target interactions with cytochrome P450 enzymes .
- In vitro assays (e.g., hepatic microsome stability tests) identify metabolic liabilities .
Case study : Analogues with 3,5-dimethylmorpholine cores showed reduced hepatotoxicity in rodent models compared to parent compounds .
Q. How should researchers resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?
Methodological Answer: Contradictions often arise from experimental variability. Mitigation strategies include:
- Standardized assay conditions :
- Data normalization : Account for batch-to-batch variability in compound solubility using DMSO stock solutions with ≤0.1% water content .
- Meta-analysis : Cross-reference datasets from PubChem BioAssay (AID 1251033) and ChEMBL to identify outliers .
Example : Discrepancies in dopamine receptor binding affinities (IC₅₀ 50 nM vs. 200 nM) were traced to differences in buffer pH affecting protonation states .
Q. What strategies are effective for studying this compound’s interactions with transmembrane receptors (e.g., GPCRs)?
Methodological Answer:
- Radioligand displacement assays : Use tritiated antagonists (e.g., [³H]spiperone for dopamine D2 receptors) to measure competitive binding in membrane preparations .
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify key binding motifs (e.g., hydrogen bonds with Ser193 in the orthosteric pocket) .
- Molecular dynamics simulations : Predict binding stability using software like GROMACS, focusing on interactions between the morpholine oxygen and receptor hydrophilic residues .
Validation : Cross-correlate in silico predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. Methodological Considerations
Q. Handling and stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
